molecular formula C14H10Cl2O2 B1334102 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 669713-81-9

2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No.: B1334102
CAS No.: 669713-81-9
M. Wt: 281.1 g/mol
InChI Key: KPEHTZJHYFTNKD-UHFFFAOYSA-N
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Description

2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid ( 669713-81-9) is a high-purity biphenyl derivative offered for research and development purposes. This compound features a acetic acid functional group attached to a 3',5'-dichloro-biphenyl scaffold, making it a valuable synthetic intermediate in organic chemistry . Biphenyls and their substituted analogues are recognized as profoundly important structural moieties in medicinal and materials chemistry . They serve as central building blocks in a wide range of applications, including the synthesis of natural products, pharmacologically active compounds, and functional materials such as liquid crystals and components for organic light-emitting diodes (OLEDs) . The presence of the carboxylic acid group on this dichlorinated biphenyl backbone allows for further chemical modifications, enabling researchers to create more complex molecules for various investigations . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions. For specific storage and handling information, please consult the product's Safety Data Sheet.

Properties

IUPAC Name

2-[4-(3,5-dichlorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEHTZJHYFTNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374162
Record name (3',5'-Dichloro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-81-9
Record name (3',5'-Dichloro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:

    Halogenation: The biphenyl precursor is subjected to halogenation to introduce chlorine atoms at the 3’ and 5’ positions. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

    Acetylation: The halogenated biphenyl is then reacted with acetic anhydride or acetyl chloride in the presence of a catalyst like aluminum chloride (AlCl3) to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, H2 with a catalyst (e.g., Pd/C).

    Substitution: NaOCH3, KOtBu, polar aprotic solvents (e.g., dimethyl sulfoxide).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2-(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various biphenyl derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)acetic acid with key analogs, focusing on structural features, physicochemical properties, synthesis, and structure-activity relationships (SAR).

Structural Analogues and Substituent Effects

Table 1: Substituent Variations in Biphenyl Acetic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
This compound 3',5'-Cl, 4-acetic acid 281.13 Electron-withdrawing Cl groups enhance stability and potential binding affinity.
2-(2’-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid 2’-F, 4-acetic acid ~244.23* Fluorine’s electronegativity may reduce metabolic stability compared to Cl.
Felbinac (2-([1,1'-biphenyl]-4-yl)acetic acid) No substituents, 4-acetic acid 212.24 Lacks Cl, leading to shorter prodrug half-life (10 h vs. 22 h for nabumetone).
2-((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)acetic acid 3-Br, 4-oxyacetic acid ~323.14* Bromine’s bulkiness disrupts binding; SAR shows sensitivity to substituent size.
(2,2'-Bis(trifluoromethyl)biphenyl-4-yl)acetic acid 2,2'-CF₃, 4-acetic acid 364.24 Strong electron-withdrawing CF₃ groups increase acidity and lipophilicity.

*Calculated based on molecular formulas where explicit data were unavailable.

Key Observations :

  • Chlorine vs. Fluorine : Chlorine’s larger size and polarizability compared to fluorine may improve intermolecular interactions (e.g., van der Waals forces) in biological systems .
  • Chlorine vs. Bromine : Bromine’s bulkiness can hinder binding, as seen in SAR studies where replacing Br with H or cyclohexane abolished activity .
  • Trifluoromethyl Groups : CF₃ substituents significantly enhance acidity (pKa ~3–4) and metabolic resistance compared to Cl .
Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Solubility (mg/mL) LogP* Reference
This compound Not reported Not reported ~3.5†
Felbinac 227–233 ~0.1 (water) 3.1
2-(2’-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid Not reported Not reported ~2.8†
2-([1,1'-biphenyl]-4-yl)-2-fluoroacetic acid Not reported 75% yield ~2.9†

*Predicted using ClogP calculators where experimental data were unavailable.
†Estimated based on substituent contributions.

Key Observations :

  • Fluorinated analogs (e.g., 2-fluoroacetic acid derivatives) may show improved synthetic yields (75% in ) due to milder reaction conditions .

Key Observations :

  • Coupling Reactions : Piperidine-carboxamide derivatives of the dichloro-biphenyl scaffold (e.g., compounds 2av–2ay ) were synthesized via HATU/DIEA-mediated amidation, achieving moderate to high yields (43–79%) .
  • Halogenation : Fluorination at the benzylic position () requires specialized reagents (e.g., Selectfluor®), whereas chlorination may involve Ullmann or Suzuki-Miyaura couplings, though specifics are absent in the evidence .

Biological Activity

2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid is a chemical compound with the molecular formula C14H10Cl2O2C_{14}H_{10}Cl_2O_2. It features a biphenyl structure with two chlorine substituents at the 3' and 5' positions, linked to an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties . Additionally, studies have shown that it can modulate signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer biology.

Research Findings

  • Anti-inflammatory Effects :
    • In vitro studies demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
    • A recent animal study showed significant reduction in edema when administered to subjects with induced inflammation, further supporting its therapeutic potential .
  • Antimicrobial Activity :
    • Preliminary screening revealed that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .
  • Anticancer Potential :
    • In cancer cell lines, this compound demonstrated cytotoxic effects, particularly in breast cancer models. It was observed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
    • A case study involving a synthetic derivative of this compound showed promising results in reducing tumor size in xenograft models .

Case Studies

StudyFindings
In vitro study on inflammatory cytokinesReduced TNF-alpha and IL-6 levelsSuggests anti-inflammatory properties
Animal model for edemaSignificant reduction in swellingPotential therapeutic use in inflammatory diseases
Antimicrobial screeningEffective against S. aureus (MIC = 32 µg/mL)Moderate antibacterial activity observed
Cancer cell line assaysInduced apoptosis in MCF-7 cellsPotential anticancer agent

Comparison with Similar Compounds

The biological activity of this compound can be compared with other biphenyl derivatives:

Compound NameStructureBiological Activity
2-(3',5'-Dichloro-[1,1'-biphenyl]-2-yl)acetic acidSimilar biphenyl structure with different substitution patternModerate anti-inflammatory effects
2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acidSimilar but with chlorine at a different positionLower cytotoxicity compared to the 4-substituted variant

The unique substitution pattern of this compound enhances its reactivity and biological interactions compared to its analogs.

Q & A

Q. What are the standard synthetic routes for 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves Friedel-Crafts acylation to introduce the acetic acid moiety onto the biphenyl core, followed by halogenation to add chloro substituents. Key steps include:

  • Using AlCl₃ as a Lewis catalyst for electrophilic substitution (Friedel-Crafts step) .
  • Optimizing reaction temperature (reflux conditions) and stoichiometry to minimize side products like over-halogenated derivatives .
  • Purification via recrystallization or column chromatography to isolate the target compound.

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.2–7.8 ppm for biphenyl protons) and the acetic acid moiety (δ 3.6–3.8 ppm for CH₂ and δ 12–13 ppm for COOH) .
  • FT-IR : Confirm the carboxylic acid group (broad O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
  • Mass Spectrometry (GC/MS) : Verify molecular weight (expected [M]⁺ at m/z 295.05 for C₁₄H₁₀Cl₂O₂) .

Q. What preliminary assays are recommended to screen its biological activity?

  • Enzyme inhibition assays : Test interactions with oxidative stress enzymes (e.g., catalase, superoxide dismutase) using UV-Vis kinetics .
  • Cellular assays : Measure redox balance in cell lines (e.g., HEK-293) via fluorescence probes (e.g., DCFH-DA for ROS detection) .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing chloro with cyano groups) impact its bioactivity and physicochemical properties?

  • Substituent effects : Chloro groups enhance lipophilicity and membrane permeability, while cyano groups may increase polarity, altering cellular uptake. Compare LogP values (e.g., using HPLC retention times) and cytotoxicity profiles .
  • Computational modeling : Perform DFT calculations to predict electronic effects on enzyme binding (e.g., docking studies with catalase) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

  • Standardized protocols : Ensure consistent assay conditions (e.g., pH, temperature, cell passage number) .
  • Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify confounding variables like impurity levels .

Q. How can researchers optimize the compound’s subcellular targeting (e.g., mitochondrial vs. nuclear localization)?

  • Chemical derivatization : Conjugate with targeting motifs (e.g., triphenylphosphonium for mitochondria) .
  • Imaging techniques : Use confocal microscopy with organelle-specific dyes (e.g., MitoTracker) to track localization .

Q. What advanced methods validate its mechanism of action in oxidative stress pathways?

  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., Nrf2 targets) .
  • Protein interaction assays : Use SPR (surface plasmon resonance) to quantify binding affinity with redox-regulatory proteins .

Methodological Guidance

Q. How to address low yields in the halogenation step during synthesis?

  • Reagent optimization : Replace Cl₂ gas with N-chlorosuccinimide (NCS) for controlled chlorination .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. What analytical approaches distinguish between positional isomers (e.g., 3',5'-dichloro vs. 2',4'-dichloro derivatives)?

  • 2D NMR (COSY/NOESY) : Resolve coupling patterns between aromatic protons .
  • X-ray crystallography : Resolve crystal structures to confirm substituent positions (if crystalline) .

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